![molecular formula C20H15Cl2FN2O6S B2832776 N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide CAS No. 339015-61-1](/img/structure/B2832776.png)

N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

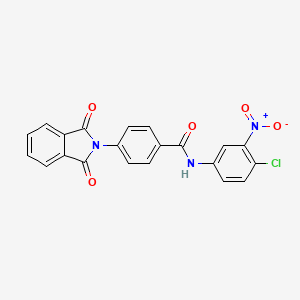

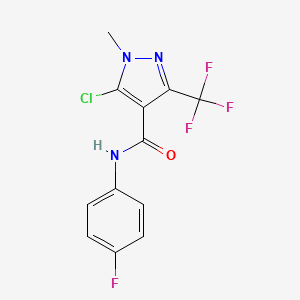

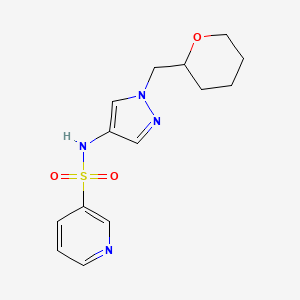

N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C20H15Cl2FN2O6S and its molecular weight is 501.31. The purity is usually 95%.

BenchChem offers high-quality N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

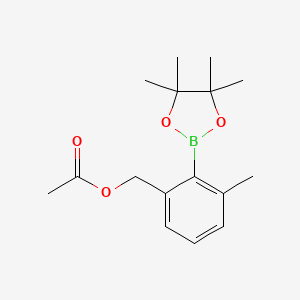

The research on compounds related to N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide primarily focuses on their synthesis, chemical properties, and potential applications in various fields. Studies have detailed the synthesis of structurally similar compounds, showcasing methodologies that could be relevant to the compound . For example, the synthesis of α,β-unsaturated N-methoxy-N-methylamide compounds using phenyl(N-methoxy-N-methylcarbamoylmethyl)sulfoxide indicates a broader interest in the manipulation of similar chemical structures for potential applications in material science or pharmaceuticals (Beney, Boumendjel, & Mariotte, 1998).

Photoluminescence and Optical Properties

Research into π-extended fluorene derivatives, including studies on their synthesis and photoluminescence properties, suggests an interest in compounds with potential applications in optoelectronic devices. Compounds containing nitro groups, similar to the one , have been investigated for their unique solvatochromic and photoluminescence characteristics, which could be leveraged in the development of new fluorescent materials or sensors (Kotaka, Konishi, & Mizuno, 2010).

Environmental and Antimicrobial Applications

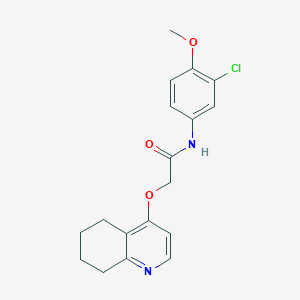

The exploration of novel benzamides for their gastrokinetic activity, as well as the study of compounds like metolachlor for their environmental impact, reflects a dual focus on both pharmaceutical development and environmental science. Such research underscores the importance of understanding the chemical behavior and biological effects of these compounds, potentially guiding the development of new drugs or informing environmental policies (Kato et al., 1992); (Pignatello & Sun, 1995).

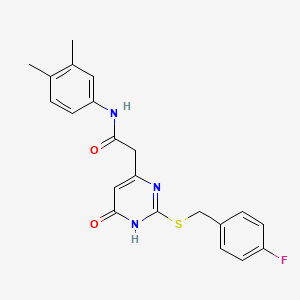

Antibacterial and Herbicidal Activity

The synthesis and evaluation of new thiourea derivatives have shown significant antibacterial and antipathogenic activities, particularly against strains known for their biofilm-forming capabilities. This line of research is crucial for the development of novel antimicrobial agents that could address the growing concern of antibiotic resistance and biofilm-associated infections. Similarly, studies on substituted benzamides have revealed promising activity against mosquitoes, offering potential for the development of new insecticidal agents (Limban, Marutescu, & Chifiriuc, 2011); (Schaefer, Miura, Wilder, & Mulligan, 1978).

Propriétés

IUPAC Name |

N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl2FN2O6S/c1-29-5-6-30-18-10-15(12(21)9-13(18)22)24-20(26)19-17(4-7-32-19)31-16-3-2-11(25(27)28)8-14(16)23/h2-4,7-10H,5-6H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDWMLOJEDWBBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C(=C1)NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)[N+](=O)[O-])F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl2FN2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2832693.png)

![2-(4-(isopropylsulfonyl)phenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2832697.png)

![2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2832699.png)

![4-{[4-(aminosulfonyl)phenyl]amino}-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2832700.png)

![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2832709.png)

![Ethyl 6-ethyl-2-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2832710.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B2832713.png)

![N-(3-(2-phenylmorpholino)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2832714.png)